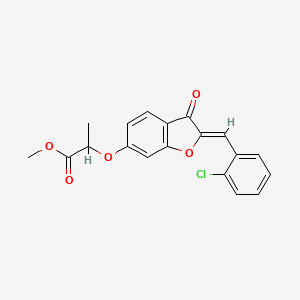

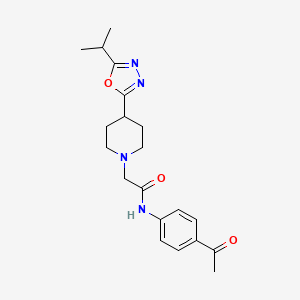

(Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as X-ray crystallography . These studies often reveal important features such as the presence of π–π stacking interactions .Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the search results, similar compounds are known to participate in various reactions. For instance, benzylidene derivatives of furan-2 (3 H )-ones are of interest for studying their Z / E -tautomeric equilibrium and conformational preferences .Scientific Research Applications

Synthesis and Reactivity

- A study by Mérour and Cossais (1991) explored the reactivity of 3-Oxo-2,3-dihydrobenzofuran with various compounds, leading to the synthesis of pyran derivatives, which are key intermediates in organic synthesis and have applications in medicinal chemistry (Mérour & Cossais, 1991).

Synthesis Optimization

- Deng Yong (2010) investigated a practical and convenient synthesis process for a compound structurally related to (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, which could enhance the efficiency and yield of such compounds (Deng Yong, 2010).

Quantum Chemical Study

- Shinde et al. (2020) performed a detailed quantum chemical study on compounds containing 2,3-dihydrobenzofuran scaffolds, which are significant in therapeutic science. Such studies are crucial for understanding the electronic and structural properties of these compounds (Shinde et al., 2020).

Novel Synthesis Methods

- Ahn et al. (2012) described a new synthetic method for compounds structurally similar to this compound. These methods are crucial for expanding the library of such compounds for various applications (Ahn et al., 2012).

Biological Applications

- Abdel‐Aziz et al. (2009) synthesized and evaluated novel benzofuran derivatives for antimicrobial activity. This highlights the potential use of such compounds in developing new antimicrobial agents (Abdel‐Aziz et al., 2009).

Renewable Sources Synthesis

- Flores et al. (2014) reported the efficient synthesis of propanoate derivatives from renewable sources like levulinic acid, demonstrating the eco-friendly potential of synthesizing such compounds (Flores et al., 2014).

Cholesterol Biosynthesis Study

- Cozzi et al. (1983) prepared isomers of a compound related to this compound and tested them on cholesterol biosynthesis, suggesting potential applications in studying lipid metabolism (Cozzi et al., 1983).

Crystallographic Analysis

- Liu et al. (2012) performed crystallographic analysis on a structurally similar compound, providing insight into its molecular configuration, which is important for understanding its chemical behavior and potential applications (Liu et al., 2012).

Electrophilic and Nucleophilic Properties

- Zhang et al. (2004) explored the electrophilic and nucleophilic properties of a related compound, which could be crucial in designing reaction pathways for synthesizing novel chemical entities (Zhang et al., 2004).

Properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO5/c1-11(19(22)23-2)24-13-7-8-14-16(10-13)25-17(18(14)21)9-12-5-3-4-6-15(12)20/h3-11H,1-2H3/b17-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHUJANUFCWZNX-MFOYZWKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2358030.png)

![2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2358032.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2358033.png)

![NCGC00385193-01_C47H74O17_Olean-12-en-28-oic acid, 3-[[O-6-deoxy-alpha-L-mannopyranosyl-(1->3)-O-[beta-D-xylopyranosyl-(1->2)]-beta-D-glucopyranuronosyl]oxy]-, (3beta,5xi,9xi,18xi)-](/img/structure/B2358043.png)

![2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide](/img/structure/B2358046.png)

![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2358050.png)

![2-Chloro-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]acetamide](/img/structure/B2358051.png)